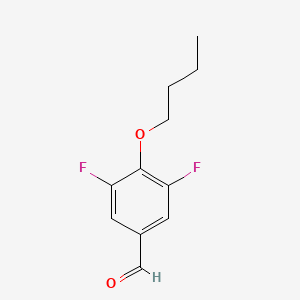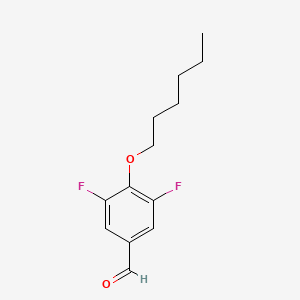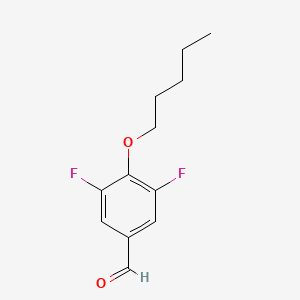
(S)-1-(5-Bromopyridin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a chiral amine compound featuring a brominated pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine typically involves the bromination of a pyridine derivative followed by amination. One common method includes the bromination of 3-pyridyl ethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. These methods often employ catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Bromopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines.
Applications De Recherche Scientifique
(S)-1-(5-Bromopyridin-3-yl)ethanamine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Bromopyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3-Bromopyridin-5-yl)ethanamine: Similar structure but with bromine at a different position.
(S)-1-(5-Chloropyridin-3-yl)ethanamine: Chlorine instead of bromine.
(S)-1-(5-Fluoropyridin-3-yl)ethanamine: Fluorine instead of bromine.
Uniqueness
(S)-1-(5-Bromopyridin-3-yl)ethanamine is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. This makes it particularly valuable in the synthesis of compounds where precise molecular interactions are required.
Propriétés
IUPAC Name |
(1S)-1-(5-bromopyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXAQAZTSXAUQX-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7941562.png)









